molecular formula C8H10N2S2 B1621030 (3-(Methylthio)phenyl)thiourea CAS No. 71205-41-9

(3-(Methylthio)phenyl)thiourea

Cat. No. B1621030
CAS RN: 71205-41-9
M. Wt: 198.3 g/mol
InChI Key: LXQSOEIIWYHVFA-UHFFFAOYSA-N
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Description

“(3-(Methylthio)phenyl)thiourea” is an organosulfur compound . It is primarily used for research and development purposes . The molecular formula of this compound is C8H10N2S2 and it has a molecular weight of 198.31 .


Synthesis Analysis

While specific synthesis methods for “(3-(Methylthio)phenyl)thiourea” were not found, a general method for the synthesis of symmetric thioureas involves the reaction of amines with phenyl chlorothionoformate .


Molecular Structure Analysis

The molecular structure of “(3-(Methylthio)phenyl)thiourea” consists of a thiourea group attached to a phenyl ring via a sulfur atom .


Chemical Reactions Analysis

Thiourea compounds, including “(3-(Methylthio)phenyl)thiourea”, are known to participate in various chemical reactions. They can act as organocatalysts and have been used in many reactions . They also play a significant role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Safety And Hazards

Safety data sheets suggest that exposure to “(3-(Methylthio)phenyl)thiourea” should be avoided. If inhaled or ingested, medical attention should be sought immediately . It is also recommended to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

(3-methylsulfanylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQSOEIIWYHVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072290
Record name [3-(Methylthio)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-(Methylthio)phenyl)thiourea

CAS RN

71205-41-9
Record name N-[3-(Methylthio)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71205-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(3-(methylthio)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071205419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-[3-(methylthio)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3-(Methylthio)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Liessi, E Pesce, A Salis, G Damonte… - Medicinal …, 2021 - ingentaconnect.com
Background: Cystic fibrosis (CF) is the autosomal recessive disorder most common in Caucasian populations. It is caused by mutations in the cystic fibrosis transmembrane regulator …
Number of citations: 3 www.ingentaconnect.com
B Bano, KM Khan, A Lodhi, U Salar, F Begum, M Ali… - Bioorganic …, 2018 - Elsevier
The current study deals with the synthesis of urea and thiourea derivatives 1–37 which were characterized by various spectroscopic techniques including FAB-MS, 1 H-, and 13 C NMR. …
Number of citations: 25 www.sciencedirect.com
E Pesce, M Bellotti, N Liessi, S Guariento… - European journal of …, 2015 - Elsevier
Highlights • We synthesized a high number of aminoarylthiazoles (AATs) variously substituted. • The range of activities allowed us to construct a plausible SAR. • Compounds are active …
Number of citations: 33 www.sciencedirect.com

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